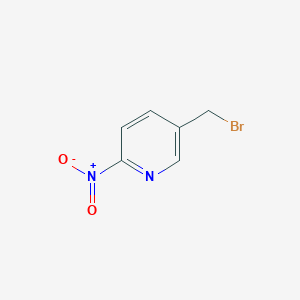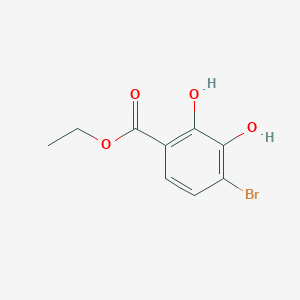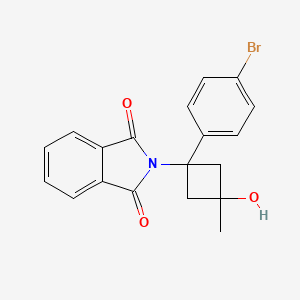
4-(Benzyloxy)-3-hydroxybenzoic acid
Übersicht
Beschreibung
4-(Benzyloxy)-3-hydroxybenzoic acid is a substituted benzoic acid that can be prepared by the benzylation of 4-hydroxybenzoic acid with benzyl bromide . It has a molecular formula of C14H12O3 and a molecular weight of 228.2433 .
Synthesis Analysis
The synthesis of 4-(Benzyloxy)-3-hydroxybenzoic acid involves various reactions. For instance, it can be synthesized by four Schiff base ligands obtained from the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .Molecular Structure Analysis
The molecular structure of 4-(Benzyloxy)-3-hydroxybenzoic acid can be represented as C14H12O3 . More details about its structure can be found in the 2D Mol file or the computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving 4-(Benzyloxy)-3-hydroxybenzoic acid are diverse. For example, it can participate in Suzuki–Miyaura coupling reactions . It can also undergo oxidation of alkyl side-chains .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(Benzyloxy)-3-hydroxybenzoic acid include its molecular weight, solubility, and reactivity. It is soluble in alcohol, benzene, and diethyl ether, and practically insoluble in water .Wissenschaftliche Forschungsanwendungen
1. Dermal Absorption and Metabolism
4-(Benzyloxy)-3-hydroxybenzoic acid, as a derivative of 4-hydroxybenzoic acid, is relevant in studies on the dermal absorption and metabolism of parabens, which are esters of 4-hydroxybenzoic acid. These studies are significant for understanding the disposition of these compounds in the skin and their potential local toxicity (Jewell et al., 2007).
2. Conductance Studies in Aqueous Solutions
The electrical conductivities of aqueous solutions of sodium salts of benzoic acid derivatives, including 3-hydroxybenzoic acid, have been investigated. These studies are essential for understanding the ionic properties and behavior of these compounds in solutions (Stanczyk et al., 2019).
3. Hepatic Metabolism
Research on the hepatic metabolism of parabens (alkyl esters of 4-hydroxybenzoic acid) provides insights into the biotransformation processes of these compounds in the liver, including hydrolysis and glucuronidation. This is crucial for assessing their potential accumulation in human tissues (Abbas et al., 2010).
4. Synthesis and Antibacterial Activity
Studies on the synthesis of novel derivatives of 3-hydroxybenzoic acid, including its ester and hybrid derivatives, for potential antibacterial activities are also relevant. This research could lead to the development of new chemotherapeutic agents (Satpute et al., 2018).
5. Impact on Adipocyte Differentiation
Research into how parabens, including derivatives of 4-hydroxybenzoic acid, affect adipocyte differentiation, is significant for understanding their potential contributions to obesity and related health issues (Hu et al., 2013).
6. Development of Biosensors
The development of biosensors for detecting benzoic acid derivatives, including 4-hydroxybenzoic acid, in microorganisms like Saccharomyces cerevisiae is a significant area of research. These biosensors can aid in high-throughput screening for microbial production of benzoic acid derivatives (Castaño-Cerezo et al., 2020).
7. Chemical Modeling and Structural Analysis
Studies involving chemical modeling and structural analysis of benzoic acid derivatives, including 4-hydroxybenzoic acid, contribute to a deeper understanding of their molecular properties and behavior in various environments (Hill et al., 2021).
Eigenschaften
IUPAC Name |
3-hydroxy-4-phenylmethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c15-12-8-11(14(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8,15H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRLTZBTFFXIPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50705699 | |
| Record name | 4-(Benzyloxy)-3-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50705699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-3-hydroxybenzoic acid | |
CAS RN |
38853-28-0 | |
| Record name | 4-(Benzyloxy)-3-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50705699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methanol](/img/structure/B1442428.png)


amino}cyclobutane-1-carboxylic acid](/img/structure/B1442435.png)


![4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1442440.png)

